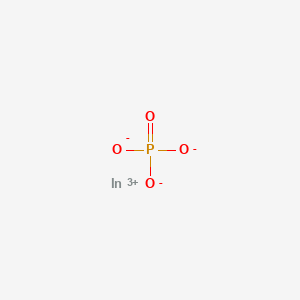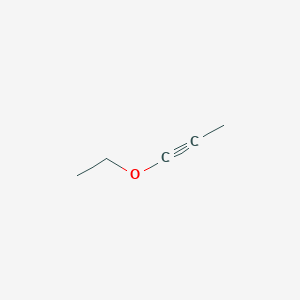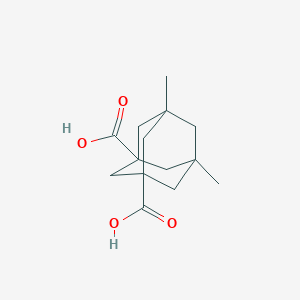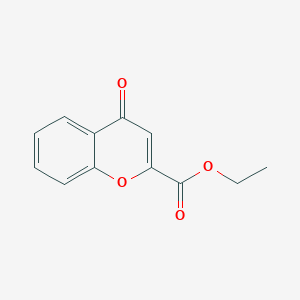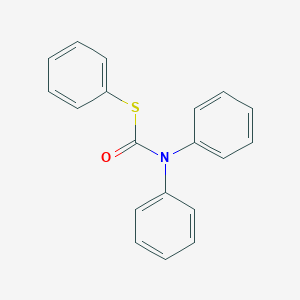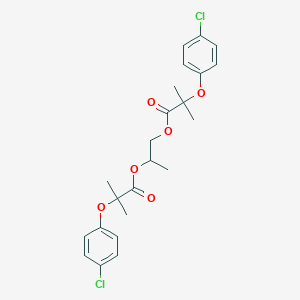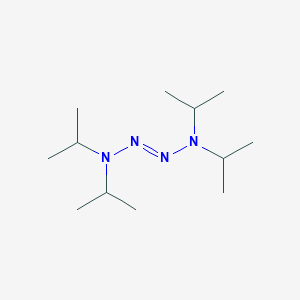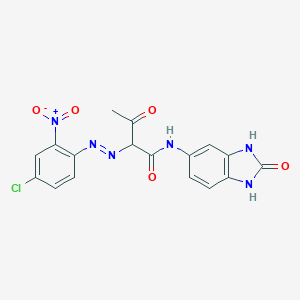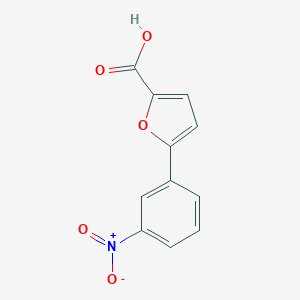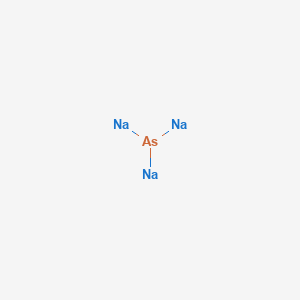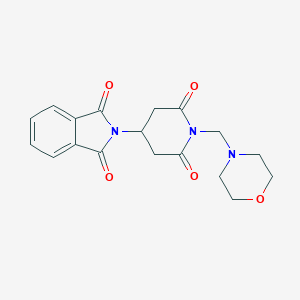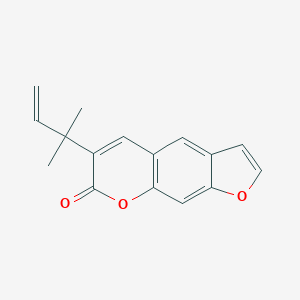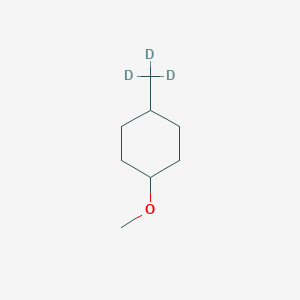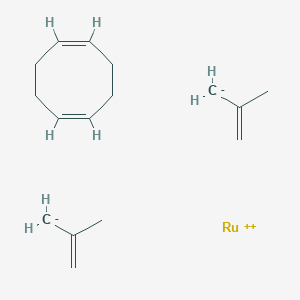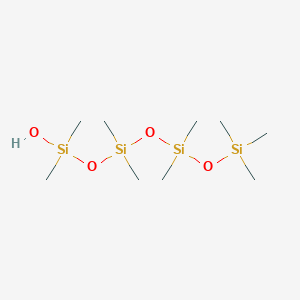
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol, also known as NMDOH, is a chemical compound that belongs to the family of siloxanes. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is not fully understood, but it is believed to interact with the surface of nanoparticles and modify their properties. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can also form a self-assembled monolayer on the surface of nanoparticles, which can enhance their stability and prevent aggregation. In addition, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can act as a lubricant in MEMS, reducing friction and wear between moving parts.
Biochemische Und Physiologische Effekte
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are not well studied. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has been shown to have a low impact on cellular viability, and it does not induce significant inflammation or oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has several advantages for use in lab experiments, including its high thermal stability, low surface tension, and low toxicity. It is also easy to handle and has a long shelf life. However, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is relatively expensive compared to other surfactants, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol in scientific research. One direction is the synthesis of functionalized nanoparticles using 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a surfactant. Another direction is the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a coating material for biomedical applications, such as drug delivery and tissue engineering. Additionally, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be used as a stabilizer for the synthesis of MOFs and as a lubricant for MEMS. Further studies are needed to fully understand the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health.
Conclusion
In conclusion, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is a unique chemical compound that has many applications in scientific research. Its high thermal stability, low surface tension, and low toxicity make it an ideal surfactant for the synthesis of nanoparticles, a lubricant for MEMS, and a coating material for biomedical applications. While there is still much to learn about the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health, it is clear that this compound has significant potential for future research and development.
Synthesemethoden
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be synthesized through various methods, including hydrolysis of tetramethyldisiloxane, hydrosilylation of tetramethyldisiloxane, and oxidation of tetramethyldisiloxane. The most common method for synthesizing 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is hydrosilylation of tetramethyldisiloxane with chloroplatinic acid as a catalyst. The reaction takes place at high temperature and pressure, and the purity of the final product is crucial for its application in scientific research.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is widely used in scientific research due to its unique properties, such as its high thermal stability, low surface tension, and low toxicity. It is commonly used as a surfactant in the synthesis of nanoparticles, as a lubricant in microelectromechanical systems (MEMS), and as a coating material in biomedical applications. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the synthesis of colloidal nanoparticles.
Eigenschaften
CAS-Nummer |
13176-69-7 |
|---|---|
Produktname |
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol |
Molekularformel |
C9H28O4Si4 |
Molekulargewicht |
312.66 g/mol |
IUPAC-Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-16(6,7)13-17(8,9)12-15(4,5)10/h10H,1-9H3 |
InChI-Schlüssel |
CZSXTFUJNVGZFO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Andere CAS-Nummern |
13176-69-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



